1,5,9,13,17-Pentaoxacycloicosane
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Overview
Description
1,5,9,13,17-Pentaoxacycloicosane is a cyclic ether compound with the molecular formula C10H20O5 It is characterized by a ring structure consisting of five oxygen atoms interspersed with carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17-Pentaoxacycloicosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors can also facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13,17-Pentaoxacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
1,5,9,13,17-Pentaoxacycloicosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding biological ether linkages.
Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.
Mechanism of Action
The mechanism by which 1,5,9,13,17-Pentaoxacycloicosane exerts its effects involves its ability to form stable complexes with other molecules. The oxygen atoms in the ring structure can act as electron donors, facilitating interactions with various molecular targets. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: This compound has a similar ring structure but contains sulfur atoms instead of oxygen.
1,5,9,13,17-Pentathiacycloicosane: Similar to 1,5,9,13,17-Pentaoxacycloicosane but with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to its high stability and ability to form complexes with a wide range of molecules. The presence of multiple oxygen atoms in the ring structure enhances its solubility in polar solvents and its reactivity in various chemical reactions.
Properties
Molecular Formula |
C15H30O5 |
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Molecular Weight |
290.40 g/mol |
IUPAC Name |
1,5,9,13,17-pentaoxacycloicosane |
InChI |
InChI=1S/C15H30O5/c1-6-16-8-2-10-18-12-4-14-20-15-5-13-19-11-3-9-17-7-1/h1-15H2 |
InChI Key |
GSFULZPZXWARAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCCOCCCOCCCOCCCOC1 |
Origin of Product |
United States |
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